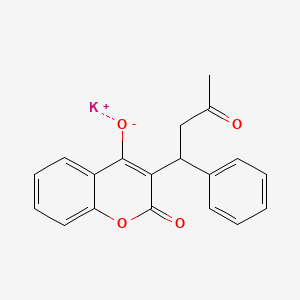

Warfarin potassium

概要

説明

ワルファリンカリウム: は、よく知られた抗凝血剤であるワルファリンのカリウム塩のラセミ混合物です。血栓形成を防ぐために、医療および獣医の両方の分野で広く使用されています。ワルファリンカリウムは、ビタミンK依存性凝固因子の合成を阻害することによって機能するため、血栓塞栓症のリスクのある患者にとって重要な薬剤です。

科学的研究の応用

Warfarin potassium has a wide range of applications in scientific research:

Chemistry: Used as a standard anticoagulant in various chemical assays.

Biology: Employed in studies involving blood coagulation and clotting mechanisms.

Medicine: Widely used in clinical settings to prevent thromboembolic events in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism

Industry: Utilized as a rodenticide to control rodent populations

作用機序

ワルファリンカリウムは、ビタミンKエポキシドレダクターゼ酵素を阻害することによって効果を発揮します。この酵素は、凝固因子II、VII、IX、およびXの合成に必要なビタミンKのリサイクルに不可欠です。 この酵素を阻害することにより、ワルファリンカリウムは活性凝固因子のレベルを低下させ、血栓形成を防ぎます .

類似の化合物との比較

類似の化合物:

- アセノクマロール

- フェンプロクマロン

- フルインジオン

比較: ワルファリンカリウムは、確立された使用と、その有効性と安全性プロファイルを裏付ける広範な研究によって独特です。一部の新しい抗凝血剤とは異なり、ワルファリンカリウムは、治療効果と安全性を確保するために、血液凝固時間(INR)を定期的に監視する必要があります。 血栓塞栓症を予防する際の長い使用の歴史と有効性により、多くの患者にとって好ましい選択肢となっています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of this compound can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

準備方法

合成経路と反応条件: ワルファリンカリウムは、ワルファリン酸から合成できます。 このプロセスでは、ワルファリン酸をエタノールなどの極性有機溶媒に溶解し、低温で炭酸水素カリウムまたは炭酸カリウムなどの揮発性塩基と反応させます 。この方法は、最終生成物の純度を保証し、分解を防ぎます。

工業生産方法: 工業的な設定では、ワルファリンカリウムの調製は、同様の原理に従いますが、より大規模に行われます。反応は、温度と溶媒の条件を厳密に制御して、大きな反応器で行われ、高収率と純度が保証されます。 最終生成物は、分解を防ぎ、安定性を維持するために、低温で乾燥されます .

化学反応の分析

反応の種類: ワルファリンカリウムは、以下を含むさまざまな化学反応を起こします。

酸化: ワルファリンは、酸化されてヒドロキシワルファリンを形成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: ワルファリンは、特に芳香環で置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、生物系におけるシトクロムP450酵素が含まれます。

還元: 還元剤はあまり使用されませんが、触媒の存在下で水素ガスが含まれる場合があります。

置換: 置換反応には、多くの場合、強力な塩基または酸を触媒として使用する必要があります。

主な生成物:

酸化: ヒドロキシワルファリンは、酸化反応の主要な生成物です。

還元: ワルファリンの還元形態は、あまり一般的ではありませんが、生成される可能性があります。

科学研究への応用

ワルファリンカリウムは、科学研究において幅広い用途があります。

化学: さまざまな化学アッセイで標準的な抗凝血剤として使用されます。

生物学: 血液凝固と凝固メカニズムに関する研究に使用されます。

医学: 心房細動、深部静脈血栓症、肺塞栓症などの病状を持つ患者で、血栓塞栓症を予防するために臨床設定で広く使用されています

類似化合物との比較

Similar Compounds:

- Acenocoumarol

- Phenprocoumon

- Fluindione

Comparison: Warfarin potassium is unique due to its well-established use and extensive research backing its efficacy and safety profile. Unlike some newer anticoagulants, this compound requires regular monitoring of blood clotting times (INR) to ensure therapeutic effectiveness and safety. it remains a preferred choice for many patients due to its long history of use and effectiveness in preventing thromboembolic events .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Warfarin potassium involves the condensation of 4-hydroxycoumarin with benzalacetone followed by the addition of an alkylating agent to form the final product.", "Starting Materials": [ "4-hydroxycoumarin", "benzalacetone", "alkylating agent" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin with benzalacetone in the presence of a base such as potassium hydroxide to form a chalcone intermediate.", "Step 2: Alkylation of the chalcone intermediate with an alkylating agent such as methyl iodide or ethyl bromide to form the final product, Warfarin potassium.", "Step 3: Purification of the final product through recrystallization or chromatography." ] } | |

| 2610-86-8 | |

分子式 |

C19H16KO4 |

分子量 |

347.4 g/mol |

IUPAC名 |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChIキー |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

正規SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

外観 |

Solid powder |

| 2610-86-8 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)

![6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide](/img/structure/B1684012.png)

![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)

![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)

![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)